molecular formula C13H12ClN3O2 B2813125 (3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(3-氯苯基)甲酮 CAS No. 2034551-28-3

(3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(3-氯苯基)甲酮

货号 B2813125
CAS 编号: 2034551-28-3
分子量: 277.71
InChI 键: WZJDQCJNIIMDBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . Particularly, some oxadiazole derivatives have been identified as potent agonists of the G-protein coupled bile acid receptor-1 (GPBAR1), which is a prominent target for the treatment of metabolic and inflammatory diseases .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves the design and biological evaluation of the compounds . The process includes the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis process is followed by desulfurization and intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring, which includes three carbon atoms and two nitrogen atoms . The structure also includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives include annulation reactions, followed by desulfurization and intramolecular rearrangement . These reactions can yield a high percentage of the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by the presence of the pyrrolidine ring . These compounds comply with Lipinski and Veber rules, indicating good bioavailability .

科学研究应用

合成和分子对接作为抗癌和抗菌剂应用的一个领域涉及合成包含生物活性部分(如恶唑、吡唑啉和吡啶)的新型杂环化合物。这些化合物已被研究其对多种癌细胞系的抗癌活性,对特定衍生物显示出有希望的结果。此外,它们的抗菌和抗真菌活性已被记录在案,表明在克服微生物对药物的耐药性方面具有潜在的用途。分子对接研究支持其潜在应用,突出了这些化合物在开发新的治疗剂中的重要性(Katariya, Vennapu, & Shah, 2021)

结构同构和氯甲基交换对同构结构(包括小杂环类似物)的研究遵循氯甲基交换规则。这项工作提供了对这些化合物中晶体堆积和无序的见解,可能有助于开发具有增强特性的新材料或药物。对这些同构结构的研究可以进一步加深我们对分子相互作用的理解,并有助于设计具有所需物理和化学特性的化合物(Swamy et al., 2013)

衍生物的抗菌和抗分枝杆菌活性烟酸酰肼的衍生物,包括具有吡啶甲酮结构的化合物,已被合成并评估其抗分枝杆菌活性。这项研究强调了这些化合物在解决由分枝杆菌引起的传染病方面的潜力,展示了它们在新抗菌疗法开发中的重要性(Sidhaye et al., 2011)

分子对接和光谱分析用于抗菌活性已经对某些吡唑啉衍生物进行了详细的分子和光谱分析,证明了它们的抗菌和抗真菌作用。此类研究对于合理设计新药至关重要,因为它可以根据化合物的分子结构预测化合物的功效和作用方式(Sivakumar et al., 2021)

抗沉淀溶液制剂的开发研究还集中在为水溶性差的化合物开发合适的制剂,旨在提高体内暴露。这与用于治疗特定疾病(如心律失常)的化合物尤为相关,其中血浆浓度的提高会显着影响治疗效果(Burton et al., 2012)

作用机制

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction with its targets leads to changes in the receptor’s activity and downstream effects.

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to systemic regulation of multiple metabolic pathways, including lowering blood glucose and insulin levels, increasing insulin sensitivity, and enhancing energy expenditure .

未来方向

The future directions in the research of oxadiazole derivatives involve the design of new compounds with different biological profiles . The aim is to discover novel molecules with excellent agricultural and medicinal activities . The pharmacokinetic properties of these compounds suggest that they might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .

属性

IUPAC Name

(3-chlorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-11-3-1-2-9(6-11)13(18)17-5-4-10(7-17)12-15-8-19-16-12/h1-3,6,8,10H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDQCJNIIMDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。